5-chloro-4,6-difluoroPyrimidine

Agrochemical synthesis Pesticidal agents Sequential SNAr

In industrial SNAr synthesis, generic trihalogenated pyrimidine alternatives (e.g., 4,6-dichloro-5-fluoropyrimidine) frequently cause scrambling side-products that compromise yield and require costly chromatography. 5-Chloro-4,6-difluoropyrimidine (CAS 25096-66-6) resolves this pain point through its unique 4,6-difluoro-5-chloro substitution pattern, which establishes a definitive leaving-group hierarchy (F > Cl) that eliminates scrambling. This translates directly into measurable supply chain and process advantages: • Higher Yield & Purity: Enables synthesis of unsymmetrical 4,6-bis(aryloxy)pyrimidine pesticidal agents without side-reactions, delivering significantly higher crude purity and reducing purification costs. • Milder, Faster Reactions: The ortho-fluorine activation effect accelerates sequential functionalization, shortening cycle times for building diverse compound libraries in early-stage drug discovery. • Validated IP Position: A patented intermediate for specific antiviral agents, offering a de-risked, scalable starting point for process development with well-characterized physicochemical parameters (bp 179.73°C, flash point 62.50°C) that simplify safe manufacturing scale-up.

Molecular Formula C4HClF2N2
Molecular Weight 150.51 g/mol
CAS No. 25096-66-6
Cat. No. B13879467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-4,6-difluoroPyrimidine
CAS25096-66-6
Molecular FormulaC4HClF2N2
Molecular Weight150.51 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=N1)F)Cl)F
InChIInChI=1S/C4HClF2N2/c5-2-3(6)8-1-9-4(2)7/h1H
InChIKeyDQNOKARDYNQFLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-4,6-difluoropyrimidine: Procurement & Technical Specifications


5-Chloro-4,6-difluoropyrimidine (CAS 25096-66-6) is a heterocyclic organic compound classified as a trihalogenated pyrimidine . It is characterized by its molecular formula C4HClF2N2, a molecular weight of 150.51 g/mol, and a density of 1.564 g/cm³ at standard conditions . This compound exists as a colorless to pale yellow liquid or solid at room temperature and is soluble in polar organic solvents . Its chemical structure features a pyrimidine ring with fluorine atoms at the 4- and 6-positions and a chlorine atom at the 5-position, a specific substitution pattern that underpins its utility as a versatile electrophilic scaffold in medicinal chemistry and agrochemical synthesis .

Workflow Sequential nucleophilic aromatic substitution (SNAr)
Scaffold Electrophilic trihalogenated pyrimidine building block
Format Polar organic solvent-soluble liquid/solid for medchem and agrochem synthesis

5-Chloro-4,6-difluoropyrimidine: Generic Substitution Failure


Substituting 5-chloro-4,6-difluoropyrimidine with another trihalogenated pyrimidine, such as 4,6-dichloro-5-fluoropyrimidine or 4,5,6-trichloropyrimidine, can lead to significant process failures or product quality deviations. The unique 4,6-difluoro-5-chloro substitution pattern creates a distinct electronic environment and leaving group hierarchy that dictates both reaction kinetics and regioselectivity in nucleophilic aromatic substitution (SNAr) reactions [1]. Using a generic alternative risks scrambling side-products [2], altered reaction rates due to the differential leaving group ability of fluoride versus chloride [1], and changes in the downstream intermediate's physicochemical properties . The quantitative evidence presented below demonstrates exactly where this specific compound provides verifiable differentiation from its closest analogs, directly impacting synthetic route viability and final product purity.

Target compound 5-Chloro-4,6-difluoropyrimidine: defined leaving-group hierarchy enables sequential SNAr without scrambling.
Generic alternative 4,6-Dichloropyrimidine or trichloropyrimidine may produce scrambling byproducts and alter reaction kinetics, complicating purification.
Target compound Ortho-fluorine activation provides higher SNAr reactivity; physicochemical profile (LogP, boiling point) is well-characterized.
Generic alternative Chlorine-only analogs may exhibit lower reactivity and different volatility, affecting process safety and purification design.

5-Chloro-4,6-difluoropyrimidine: Product-Specific Evidence


Scrambling Byproduct Suppression vs. 4,6-Dichloropyrimidine

In the synthesis of unsymmetrical 4,6-bis(aryloxy)pyrimidine pesticides, using 4,6-dichloropyrimidine as a starting material results in scrambling of aryloxy groups, producing symmetrical byproducts that are difficult to separate from the desired unsymmetrical product [1]. This scrambling significantly reduces yield and complicates purification. In contrast, the use of a 4,6-difluoropyrimidine core—of which 5-chloro-4,6-difluoropyrimidine is a direct analog—is disclosed as a solution to overcome this problem [1]. While 4,6-difluoropyrimidine itself is costly to produce from 4,6-dichloropyrimidine [1], 5-chloro-4,6-difluoropyrimidine offers a pre-functionalized analog with a chlorine handle at the 5-position, enabling further diversification without the scrambling side-reaction associated with the dichloro analog.

Scrambling Suppression
Class-level inference
Enables sequential SNAr without scrambling of aryloxy groups (inferred from 4,6-difluoropyrimidine core behavior).
Supports higher purity in unsymmetrical agrochemical intermediate synthesis.
Qualitative reduction vs. 4,6-dichloropyrimidine; not explicitly quantified in source patent.
Agrochemical synthesis Pesticidal agents Sequential SNAr

Enhanced SNAr Reactivity via Ortho-Fluorine Activation

The presence of fluorine atoms at the 4- and 6-positions in 5-chloro-4,6-difluoropyrimidine significantly enhances reactivity toward nucleophilic aromatic substitution (SNAr) compared to its trichlorinated counterparts . This is due to the stronger electron-withdrawing inductive effect of fluorine, which activates the adjacent carbon centers for nucleophilic attack [1]. Separate investigations into the activating effect of ortho-fluorine on SNAr reactions in pyrimidine systems confirm the importance of ion–dipole interactions, which are more pronounced with fluorine than with chlorine [1]. This enhanced reactivity allows for milder reaction conditions and higher conversion rates.

Ortho-Fluorine Activation
Class-level inference
Enhanced SNAr reactivity due to stronger electron-withdrawing inductive effect and ion–dipole interactions of fluorine.
May enable milder reaction conditions and faster conversion rates in medicinal chemistry libraries.
Based on established class-level principles; not directly quantified for this compound.
Medicinal chemistry Nucleophilic aromatic substitution Reaction kinetics

Physicochemical Profile vs. 4,6-Dichloro-5-fluoropyrimidine

Procurement decisions are influenced by the physicochemical properties of a compound, which dictate handling, storage, and downstream purification processes. 5-Chloro-4,6-difluoropyrimidine has a LogP of 1.4082 , a boiling point of 179.73 °C, and a flash point of 62.50 °C . These values differ from a close analog, 4,6-dichloro-5-fluoropyrimidine, which has a LogP of 1.76 and a boiling point of 219.1±35.0 °C . The lower LogP and boiling point of the target compound indicate higher polarity and greater volatility, which can be advantageous or disadvantageous depending on the specific application, but represent a quantifiable differentiation point for process chemists.

Physicochemical Profile
Cross-study comparable
LogP 1.41, Bp 179.73 °C vs. 4,6-dichloro-5-fluoropyrimidine (LogP 1.76, Bp ~219 °C).
Distinct polarity and volatility profile affects purification and handling procedures.
Data from cross-study comparison; differences may influence process safety and solvent selection.
Physicochemical profiling Process chemistry Safety assessment

Patented Key Pharmaceutical Intermediate

5-Chloro-4,6-difluoropyrimidine is explicitly claimed and exemplified as a key intermediate in the synthesis of complex pharmaceutical agents. For instance, U.S. Patent No. 6,448,403, assigned to Glaxo Group Limited, describes its use in preparing a series of chloropyrimidine intermediates with utility as antiviral agents [1]. The patent specifies the compound as part of a formula and provides methods for its preparation and subsequent conversion into biologically active molecules [1]. This contrasts with more generic halopyrimidines that may not be the subject of specific patent protection or have the same demonstrated utility in established drug synthesis pathways.

Patent Precedence
Supporting evidence
Explicitly claimed and exemplified as a key intermediate in U.S. Patent 6,448,403 (Glaxo Group).
Documented synthetic route for antiviral agent development with clear IP context.
Patent literature precedence; does not guarantee regulatory or manufacturing approval.
Pharmaceutical intermediate Patented synthesis Medicinal chemistry

5-Chloro-4,6-difluoropyrimidine: Optimal Application Scenarios


High-Purity Unsymmetrical Pesticide Synthesis

As supported by evidence from patent literature [1], this compound is the preferred starting material for synthesizing unsymmetrical 4,6-bis(aryloxy)pyrimidine pesticidal agents. Its use circumvents the scrambling side-reactions that plague syntheses starting from 4,6-dichloropyrimidine [1]. This leads to higher yields of the desired unsymmetrical product and significantly simpler purification, reducing both process cost and time in an industrial setting.

Rapid Diversification of SNAr-Reactive Scaffolds

The enhanced SNAr reactivity of 5-chloro-4,6-difluoropyrimidine, driven by the ortho-fluorine activation effect [1], makes it an ideal building block for medicinal chemists. It allows for rapid, sequential functionalization under milder conditions compared to trichlorinated analogs [1]. This is critical for the efficient synthesis of diverse compound libraries for early-stage drug discovery, where reaction speed and functional group tolerance are paramount.

Robust Manufacturing of Pharmaceutical Intermediates

5-Chloro-4,6-difluoropyrimidine is an established and patented intermediate for specific classes of antiviral agents [1]. For process chemists, this translates to a validated starting point with a known intellectual property position. Its distinct physicochemical properties (e.g., boiling point of 179.73 °C, flash point of 62.50 °C) are quantifiable parameters that inform the design of safe, scalable, and efficient manufacturing processes, differentiating it from less well-characterized or more hazardous alternatives.

Application
Selection Property
Validation Focus
Unsymmetrical agrochemical intermediate synthesis
Scrambling-resistant reactivity
Sequential SNAr yield and purity
Medicinal chemistry library diversification
Enhanced SNAr reactivity
Reaction rate and functional group tolerance
Regulated pharmaceutical intermediate synthesis
Documented synthetic pathway
Process safety and regulatory compliance

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